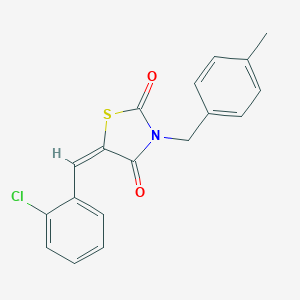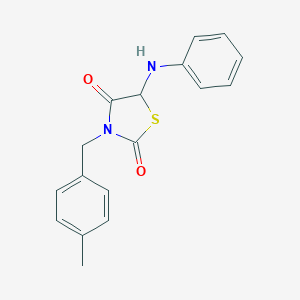![molecular formula C12H13NO5 B489006 Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester CAS No. 349442-63-3](/img/structure/B489006.png)
Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester is a complex organic compound known for its unique structure and diverse applications. This compound features a benzodioxole ring, which is a fused ring system containing both benzene and dioxole rings, linked to an acetic acid moiety through an amino group. The ethyl ester functionality adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Amino Group: The benzodioxole ring is then reacted with a suitable amine, such as methylamine, under basic conditions to form the benzodioxol-5-ylmethylamine.
Formation of the Acetic Acid Moiety: The amino group is then acylated with acetic anhydride to form the acetic acid derivative.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The benzodioxole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the amino and ester groups allows for the fine-tuning of its biological activity.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the amino and ester groups can participate in electrostatic interactions and covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different functional groups.
Uniqueness
What sets acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester apart is its combination of the benzodioxole ring with an amino-acetic acid ester functionality. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-6-8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTOOPPSYZFRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B488944.png)
![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)
![3-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B488952.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)-4-methylanilino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B488954.png)
![3-{[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488959.png)
![3-{[5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488960.png)
![3-{[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488961.png)
![3-{[5-(4-Hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488962.png)
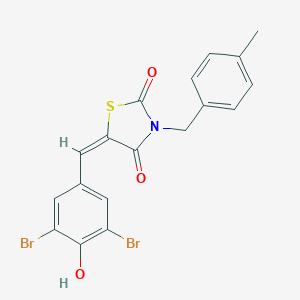
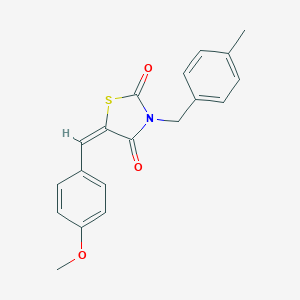
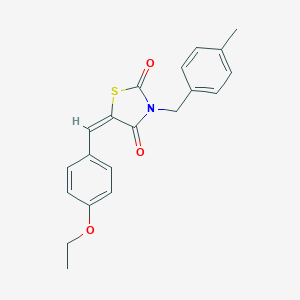
![5-[4-(Benzyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488966.png)
